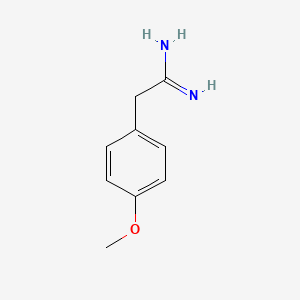
2-(4-Methoxyphenyl)ethanimidamide
Übersicht
Beschreibung
“2-(4-Methoxyphenyl)ethanimidamide” is a chemical compound with the empirical formula C9H13ClN2O . It has a molecular weight of 200.67 . The compound is provided in solid form .
Molecular Structure Analysis
The InChI code for “2-(4-Methoxyphenyl)ethanimidamide” is1S/C9H12N2O.ClH/c1-12-8-4-2-7 (3-5-8)6-9 (10)11;/h2-6H,10-11H2,1H3;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“2-(4-Methoxyphenyl)ethanimidamide” is a solid compound . It has a molecular weight of 200.67 . The InChI code provides further information about its molecular structure .Wissenschaftliche Forschungsanwendungen
1. Metabolism and Toxicology
- Estrogenic Metabolites Generation : Methoxychlor, which contains 2-(4-Methoxyphenyl)ethanimidamide as a component, has been studied for its estrogenic and proestrogenic properties. It's metabolized into estrogenic products in vivo. One study found that certain methoxychlor contaminants and metabolites have active estrogenic properties, and their activities were measured using in vitro and in vivo assays (Bulger, Feil & Kupfer, 1985).
- In Vivo Metabolism : A study on 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive phenethylamine, revealed its metabolism in rats. The research identified various metabolites, including compounds related to 2-(4-Methoxyphenyl)ethanimidamide (Kanamori, Inoue, Iwata, Ohmae & Kishi, 2002).
2. Environmental Chemistry and Microbiology
- Reductive Dechlorination in Submerged Environments : Methoxychlor undergoes dechlorination in natural submerged environments. This process involves various environmental bacterial species, suggesting a significant role in methoxychlor’s primary dechlorination (Satsuma & Masuda, 2012).
3. Endocrine Disruption and Reproductive Health
- Early Postnatal Exposure Effects : Methoxychlor exposure in the early postnatal period can inhibit folliculogenesis and stimulate anti-Mullerian hormone production in the rat ovary. This study highlighted the effects of endocrine disruptors like Methoxychlor on ovarian development (Uzumcu, Kuhn, Marano, Armenti & Passantino, 2006).
4. Anticancer Research
- Discovery of Anticancer Agent PVHD303 : In a study focused on 1-(quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ols, the synthesis of derivatives led to the discovery of PVHD303, a potent antiproliferative agent. PVHD303 was found to disturb microtubule formation and inhibit tumor growth in vivo (Suzuki et al., 2020).
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)ethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H3,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZLRLGEHGWOED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)ethanimidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



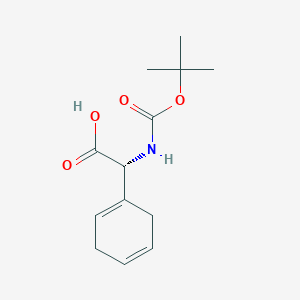

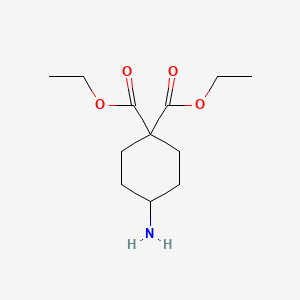


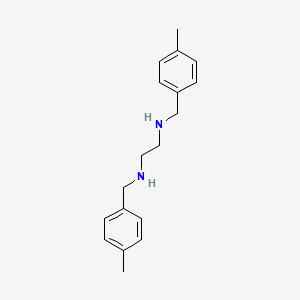
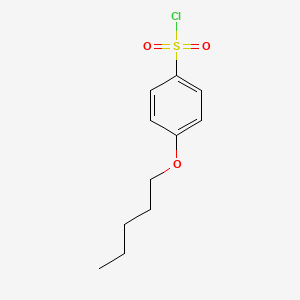
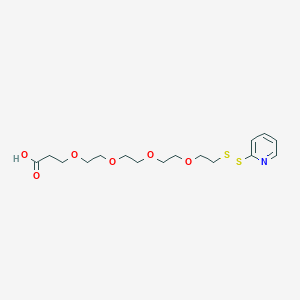

![4-Azido-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B3145749.png)
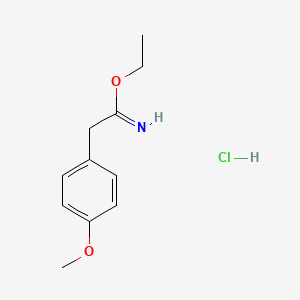


![2-{[2-(2-Iodobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3145791.png)